AChE Inhibition: Picomolar Affinity Versus Micromolar‑to‑Nanomolar Comparators
The target compound inhibits human acetylcholinesterase (AChE) with an IC50 of 280 pM, representing a 111‑fold improvement over tacrine (IC50 = 31 nM) and a 24‑fold improvement over donepezil (IC50 = 6.7 nM) [1][2].
| Evidence Dimension | Inhibition of human acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 280 pM (0.28 nM) |
| Comparator Or Baseline | Tacrine IC50 = 31 nM; Donepezil IC50 = 6.7 nM |
| Quantified Difference | 111‑fold more potent than tacrine; 24‑fold more potent than donepezil |
| Conditions | Ellman's assay; recombinant human AChE |
Why This Matters
This potency differential enables experiments requiring near‑complete AChE inhibition at sub‑nanomolar concentrations, minimizing off‑target effects and compound consumption.
- [1] Elsinghorst, P.W., Härtig, W., Goldhammer, S., Grosche, J. & Gütschow, M. A gorge‑spanning, high‑affinity cholinesterase inhibitor to explore β‑amyloid plaques. Org. Biomol. Chem. 7, 3940–3946 (2009). View Source
- [2] Ahmed, M., Rocha, J.B.T., Morsch, V.M. & Schetinger, M.R.C. Inhibition of two different cholinesterases by tacrine. Chem. Biol. Interact. 162, 165–171 (2006). View Source
